molecular formula C25H31N3O5 B2431603 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol CAS No. 1005960-08-6

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol

Cat. No. B2431603
CAS RN: 1005960-08-6
M. Wt: 453.539
InChI Key: DLTWUGFCADKKFT-UHFFFAOYSA-N
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Description

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol is a useful research compound. Its molecular formula is C25H31N3O5 and its molecular weight is 453.539. The purity is usually 95%.
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Scientific Research Applications

Annular Tautomerism in Curcuminoid NH-Pyrazoles

Research on the structures of NH-pyrazoles related to curcuminoids revealed insights into annular tautomerism, an aspect that could have implications for the chemical stability and reactivity of compounds like 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol. X-ray crystallography and NMR spectroscopy were used to study the tautomerism in both solid state and solution, highlighting the complex interplay of hydrogen bonds and the potential for unique chemical behaviors in related compounds (Cornago et al., 2009).

Fluorescent Chemosensors for Metal Ion Detection

A study on pyrazoline derivatives, including compounds structurally similar to the one , showcased their utility as fluorescent chemosensors for metal ions. Specifically, these compounds demonstrated significant potential for the selective detection of Fe3+ ions in solution, indicating a promising avenue for the development of sensitive analytical tools in environmental and biochemical contexts (Khan, 2020).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations on pyrazole derivatives were conducted to understand their structural and electronic properties better. These studies provide a foundation for predicting the biological activity of these compounds, potentially leading to the development of new pharmaceuticals or materials with specific desired characteristics (Viji et al., 2020).

Antioxidant and Antimicrobial Activities

Another strand of research explored the synthesis and evaluation of pyrazole chalcones for their anti-inflammatory, antioxidant, and antimicrobial properties. These studies underscore the potential of pyrazole derivatives in developing new therapeutic agents, particularly in addressing oxidative stress-related diseases and microbial infections (Bandgar et al., 2009).

Synthesis and Solubility Enhancement

The synthesis of a novel di-Mannich derivative of curcumin pyrazole demonstrated efforts to enhance the water solubility of curcumin derivatives, thereby potentially increasing their bioavailability and therapeutic efficacy. This line of research is crucial for the pharmaceutical application of curcumin and its derivatives, highlighting the importance of chemical modifications for improved drug delivery (Untung et al., 2017).

properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5/c1-16-14-28(15-17(2)33-16)9-10-32-19-6-7-20(22(29)12-19)25-21(13-26-27-25)18-5-8-23(30-3)24(11-18)31-4/h5-8,11-13,16-17,29H,9-10,14-15H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTWUGFCADKKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC(=C(C=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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